molecular formula C10H9ClN2 B067889 2-(4-Chlorobenzyl)-1H-imidazole CAS No. 172321-32-3

2-(4-Chlorobenzyl)-1H-imidazole

Cat. No.: B067889
CAS No.: 172321-32-3
M. Wt: 192.64 g/mol
InChI Key: KOLRMWAFBJEBHR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1H-imidazole is a versatile benzyl-imidazole derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and biochemical research. This compound features an imidazole ring, a nitrogen-containing heterocycle pivotal in many biological processes, linked to a 4-chlorophenyl group via a methylene bridge. Its structure is a key pharmacophore in the development of novel therapeutic agents. Key Research Applications & Value: Medicinal Chemistry Scaffold: The imidazole ring is a privileged structure in drug discovery. Researchers utilize this compound as a core building block for designing and synthesizing novel molecules with potential biological activity. Its structure is amenable to further functionalization, allowing for the creation of diverse compound libraries for activity screening. Anticancer & Antimicrobial Research: Structurally similar imidazole derivatives have demonstrated significant potency in biomedical research. Related compounds have shown promising antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, and potent antibacterial activity against strains such as E. coli and MRSA . These findings highlight the potential of the this compound scaffold in oncology and infectious disease research. Enzyme Inhibition Studies: Imidazole-based compounds are widely investigated as enzyme inhibitors. Recent studies on analogous structures show they can target enzymes like Carbonic Anhydrase (CA) isoforms I and II, which are relevant targets for conditions such as glaucoma and epilepsy . This makes it a compound of interest for developing new enzyme inhibitors. Mechanism of Action Insights: Derived compounds have been predicted through molecular docking to interact with key biological targets. These include dihydrofolate reductase (for antimicrobial/anticancer activity) and VEGFR2 and HDAC6 (primarily for anticancer activity) . Research into this compound can provide valuable insights into disrupting critical cellular pathways. Handling & Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLRMWAFBJEBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(4-Chlorobenzyl)-1H-imidazole and Related Analogues

The synthesis of 2-substituted imidazoles, including those with a benzyl (B1604629) group, is a well-established area of organic chemistry. These methods often involve the condensation of several components to build the heterocyclic ring.

The formation of the imidazole (B134444) ring is a critical step in the synthesis of the target compound. Several classical and modern methods are employed to achieve this.

One-pot multicomponent reactions are highly efficient methods for the synthesis of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. researchgate.net The Debus-Radziszewski reaction is a classic example, involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. connectjournals.comlongdom.org For the synthesis of analogues like 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a three-component condensation of benzil, 4-chlorobenzaldehyde (B46862), and ammonium (B1175870) acetate (B1210297) is often employed. researchgate.netnih.govchemicalbook.com Various catalysts, including novel polymeric catalysts and cupric chloride, have been utilized to improve yields and reaction times under solvent-free or microwave-assisted conditions. researchgate.netnih.gov

Table 1: Examples of One-Pot Synthesis of 2-(4-chlorophenyl)-imidazole Analogues

1,2-DicarbonylAldehydeCatalystSolventConditionsProductYield (%)Reference
Benzil4-ChlorobenzaldehydePoly(AMPS-co-AA)Solvent-freeHeat2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole95 researchgate.net
Benzil4-ChlorobenzaldehydeCuCl2·2H2OSolvent-freeMicrowave2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole92 nih.gov
Benzil4-ChlorobenzaldehydeGlutamic AcidEthanol (B145695)Reflux2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole93
Benzil4-ChlorobenzaldehydeNi0.5Zn0.5Fe2O4 nanoparticlesSolvent-freeHeat2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole94 rsc.org

Cyclization reactions are another cornerstone in the synthesis of imidazoles. These reactions typically involve the formation of one or two bonds to close the ring. A common approach involves the reaction of an α-haloketone with an amidine. nih.gov For instance, 2-chloro-1-(4-chlorophenyl)ethan-1-one can react with a guanidine (B92328) derivative to form a 2-amino-imidazole derivative. Another strategy involves the [3+2] cyclization of vinyl azides with amidines, which can produce 2,4-disubstituted-1H-imidazoles. researchgate.net The synthesis of imidazolines, which can be subsequently oxidized to imidazoles, can be achieved through the reaction of aldehydes with ethylenediamine, followed by oxidation. mdpi.comorganic-chemistry.org

Condensation reactions are widely used for the synthesis of benzimidazoles, which are structurally related to imidazoles. The Phillips condensation, for example, involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. connectjournals.com While this is more common for benzimidazoles, similar principles can be applied to the synthesis of imidazoles from appropriate 1,2-diamino precursors. The condensation of an aldehyde with a 1,2-diamine is a key step in many imidazole syntheses, often forming an intermediate that then cyclizes. nih.gov For example, the reaction of 4-chlorobenzaldehyde with o-phenylenediamine can yield 2-(4-chlorophenyl)-1H-benzo[d]imidazole.

Introduction of the 4-Chlorobenzyl Moiety

The introduction of the 4-chlorobenzyl group can be achieved either by using a starting material that already contains this fragment or by modifying a pre-formed imidazole ring.

A direct approach involves the use of 4-chlorobenzaldehyde in a multicomponent reaction as described above for the synthesis of the phenyl analogue. To obtain the benzyl derivative, a precursor containing the 4-chlorobenzyl group, such as 2-(4-chlorophenyl)acetamidine or 4-chlorophenylacetic acid, would be required. The synthesis of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine from 4-chlorophenylacetic acid demonstrates the availability of such precursors. acs.org Another strategy involves the use of 4-chlorobenzyl cyanide, which can be prepared from 4-chlorobenzyl chloride and sodium cyanide. researchgate.net

Post-Cyclization Functionalization Strategies

After the formation of the imidazole ring, further modifications can be introduced.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be functionalized through alkylation or arylation. For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole can be reacted with ethyl chloroacetate (B1199739) to introduce an acetic acid ethyl ester group at the N-1 position. derpharmachemica.com N-alkylation of imidazoles can be achieved using various alkyl halides in the presence of a base. clockss.org The synthesis of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole has been reported, demonstrating the feasibility of introducing a 4-chlorobenzyl group at the nitrogen atom. nih.gov

Electrophilic Substitution: The imidazole ring is susceptible to electrophilic substitution reactions such as nitration and halogenation, typically occurring at the 4- and 5-positions. uobabylon.edu.iq However, the presence of the 2-(4-chlorobenzyl) group will influence the regioselectivity of these reactions. Nitration of imidazoles can be achieved using nitric acid in sulfuric acid. nih.gov Halogenation can be performed with reagents like bromine in chloroform. uobabylon.edu.iq The synthesis of 2-chloro-4-nitroimidazole (B123238) has been reported through the nitration of 2-chloroimidazole.

Modification of the Benzyl Group: The 4-chlorobenzyl moiety itself can be a site for further functionalization, although this is less commonly explored in the context of modifying the properties of the imidazole core.

Reaction Conditions and Optimization in Synthesis

The optimization of reaction conditions is critical for the successful synthesis of this compound and its derivatives. Key parameters that are manipulated to enhance reaction efficiency, yield, and selectivity include the solvent system, the nature of the catalyst, and the time-temperature profile of the reaction.

The choice of solvent can significantly influence reaction rates and yields in imidazole synthesis. While polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are common, studies on related polysubstituted imidazoles have shown that solvent-free conditions are highly effective.

In a metal-free, one-pot synthesis of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, various solvents were screened. rsc.org The reaction of benzil, 4-chlorobenzylamine, and ammonium acetate was tested in polar and non-polar solvents before determining that solvent-free conditions at 140 °C provided the highest yield (91%). rsc.org This approach is environmentally advantageous, reducing waste and often simplifying product work-up. Other solvents like ethanol are also widely used, particularly in syntheses that involve precipitating the product by adding water. derpharmachemica.commdpi.com Toluene (B28343) has been used in copper-catalyzed reactions for similar structures. acs.org

The following table summarizes the impact of different solvents on the yield of related imidazole syntheses.

SolventYield (%)Reference
Solvent-Free91% rsc.org
EthanolGood to Excellent ias.ac.innih.gov
Toluene60% acs.org
Acetonitrile (MeCN)Moderate acs.org
Dichloroethane (DCE)Moderate acs.org

This table is illustrative and based on the synthesis of closely related substituted imidazoles.

Catalysis is a key element in driving the cyclocondensation reactions required for imidazole formation. A range of catalysts, from simple protic acids to complex heterogeneous systems, have been employed.

For the synthesis of N-benzyl and N-aryl imidazoles, simple acids are effective. Acetic acid (20 mol%) has been successfully used as a catalyst in the solvent-free synthesis of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, promoting the N-α-C(sp3)–H bond functionalization of the benzylamine (B48309) reactant. rsc.org Similarly, phosphoric acid has been shown to be an efficient homogeneous catalyst for the synthesis of related 1,2-disubstituted benzimidazoles under mild conditions. rsc.org

More complex catalytic systems have also been developed for imidazole synthesis. A dual system of Copper(II) triflate (Cu(OTf)₂) and Iodine (I₂) was used for the synthesis of 1-benzyl-2,4-diphenyl-1H-imidazole, proceeding through a C-C bond cleavage mechanism. acs.org Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. Examples include silica-supported sulfuric acid (H₂SO₄-SiO₂) and ZSM-11 zeolites, which can be used under solvent-free conditions at high temperatures. nih.govnih.gov

Below is a table of catalytic systems used in the synthesis of related imidazole compounds.

CatalystReactantsConditionsReference
Acetic Acid (AcOH)Benzil, 4-Chlorobenzylamine, NH₄OAc140 °C, Solvent-Free rsc.org
Phosphoric Acid (H₃PO₄)o-Phenylenediamine, AldehydesMild Conditions rsc.org
Cu(OTf)₂ / I₂Chalcone, BenzylamineToluene, 70 °C acs.org
H₂SO₄-SiO₂Benzil, Aldehyde, NH₄OAcSolvent-Free, Heat nih.gov
ZrO₂-Al₂O₃Benzil, Aldehyde, NH₄OAcSolvent-Free, Heat nih.gov
Ni₀.₅Zn₀.₅Fe₂O₄ NanoparticlesBenzil, Aldehyde, NH₄OAcSolvent-Free, 140 °C rsc.org

Temperature and reaction time are interdependent parameters that must be optimized to maximize product yield while minimizing the formation of byproducts. High temperatures can accelerate reaction rates but may also lead to decomposition or undesirable side reactions.

In the acetic acid-catalyzed, solvent-free synthesis of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the optimal temperature was found to be 140 °C. rsc.org Lowering the temperature to 120 °C or 100 °C resulted in diminished yields. rsc.org Many solvent-free syntheses of tri- and tetrasubstituted imidazoles using solid acid catalysts are also conducted at elevated temperatures, typically between 110 °C and 140 °C, with reaction times ranging from 30 minutes to a few hours. nih.govrsc.org

In contrast, solvent-based syntheses may proceed at lower temperatures. The Cu(OTf)₂/I₂-catalyzed reaction in toluene was conducted at 70 °C, although it required a longer reaction time of 24 hours to achieve a good yield. acs.org Syntheses performed in refluxing glacial acetic acid are also common, which corresponds to a temperature of approximately 118 °C, with typical reaction times of several hours. derpharmachemica.com

The following table outlines various temperature and time parameters from relevant literature.

TemperatureTimeSystemReference
140 °CNot SpecifiedSolvent-Free, AcOH catalyst rsc.org
70 °C24 hToluene, Cu(OTf)₂/I₂ catalyst acs.org
Reflux (~118 °C)5 hGlacial Acetic Acid derpharmachemica.com
110 °C30 minSolvent-Free, ZSM-11 catalyst nih.gov
Reflux (~82 °C)12 hEthanol derpharmachemica.com

Purification and Isolation Techniques for Research Scale Production

The isolation and purification of the target imidazole from the crude reaction mixture are essential steps to obtain a product of high purity for characterization and further use. The chosen technique depends on the physical properties of the product and the nature of the impurities.

A common and straightforward method involves precipitation and filtration . In many syntheses conducted in acidic solvents like glacial acetic acid, the reaction mixture is cooled and poured into a large volume of cold water, causing the less-soluble imidazole product to precipitate. derpharmachemica.com The solid can then be collected by filtration. This is often followed by neutralization with a weak base, such as a 5% ammonium solution, to ensure the imidazole is in its free base form, and then washing with water. derpharmachemica.com

Recrystallization is a standard method for purifying solid products. Absolute ethanol is a frequently cited solvent for recrystallizing imidazole derivatives, yielding crystalline material of high purity. derpharmachemica.com

For non-crystalline products or mixtures that are difficult to separate by recrystallization, liquid-liquid extraction followed by column chromatography is the preferred method. The reaction is first quenched, for example with an aqueous solution of ammonium chloride (NH₄Cl), and the product is extracted into an organic solvent like ethyl acetate (EtOAc). nih.gov The combined organic layers are then dried over an agent such as sodium sulfate (B86663) (Na₂SO₄) and concentrated in vacuo. nih.gov The resulting crude residue is purified by flash chromatography on a silica (B1680970) gel column. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the components, separating the desired product from unreacted starting materials and byproducts. acs.org

The table below summarizes common purification techniques.

TechniqueDescriptionReference
PrecipitationCrude product precipitated by adding water to the reaction mixture. derpharmachemica.com
Filtration & WashingSolid product collected by filtration, neutralized with NH₄OH, and washed with water. derpharmachemica.com
RecrystallizationPurification of the solid product from a suitable solvent, such as absolute ethanol. derpharmachemica.com
ExtractionProduct extracted from an aqueous phase into an immiscible organic solvent (e.g., EtOAc). nih.gov
Column ChromatographySeparation based on polarity using a silica gel stationary phase and a hexane/ethyl acetate mobile phase. acs.org
SublimationPurification of thermally stable compounds under vacuum, though less common for this specific class. dtic.mil

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons and carbons within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-(4-Chlorobenzyl)-1H-imidazole provides crucial information about the arrangement of hydrogen atoms. In a study utilizing a 400 MHz spectrometer with DMSO-d6 as the solvent, the protons of the 4,5-diphenyl substituted analogue of the title compound were observed as a multiplet in the range of δ 7.22-7.57 ppm. A doublet corresponding to two protons appeared at δ 8.11 ppm with a coupling constant of J = 8.4 Hz, and a broad singlet for one proton was seen at δ 12.81 ppm. rsc.org

For a related compound, 2-(4-chlorophenyl)-1H-benzo[d]imidazole, the ¹H NMR spectrum in DMSO at 400 MHz showed a singlet for one proton at δ 12.59 ppm. rsc.org A multiplet for two protons was observed between δ 7.49 – 7.36 ppm, and a singlet for two protons appeared at δ 7.25 ppm. rsc.org

Fictional representation of ¹H NMR data for this compound is presented in the interactive table below for illustrative purposes.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.50s1HN-H (imidazole)
7.40d2HAr-H (chlorobenzyl)
7.30d2HAr-H (chlorobenzyl)
7.10s2HAr-H (imidazole)
4.10s2HCH₂

Note: This table is a fictional representation for illustrative purposes and does not represent experimentally verified data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. For the 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative, the ¹³C NMR spectrum (100 MHz, DMSO-d6) displayed signals at δ 127.12, 127.41, 127.59, 128.42, 128.71, 128.89, 129.27, 129.31, 129.47, 131.33, 133.31, 135.42, and 137.78 ppm. rsc.org The signal for the carbon atom at position 2 of the imidazole (B134444) ring was observed at δ 144.98 ppm. rsc.org

In the case of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, theoretical calculations using the DFT/B3LYP method with a 6-31G(d) basis set have been employed to predict the ¹³C NMR chemical shifts. researchgate.net These computational studies, in conjunction with experimental data, aid in the complete assignment of the carbon signals. researchgate.net

A fictional representation of ¹³C NMR data for this compound is provided in the interactive table below for illustrative purposes.

Chemical Shift (δ) ppmAssignment
148.0C2 (imidazole)
135.0C (Ar-Cl)
130.0CH (Ar)
129.0CH (Ar)
121.0C4/C5 (imidazole)
35.0CH₂

Note: This table is a fictional representation for illustrative purposes and does not represent experimentally verified data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation patterns of a compound, which helps in confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For a derivative, 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide, the calculated mass for [M+H]⁺ was 338.1612, with the found mass being 338.1598. acs.org This level of accuracy is crucial for confirming the molecular formula.

For the related compound 2-(4-Chlorophenyl)benzimidazole, the exact mass is reported as 228.0454260 Da. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole shows characteristic absorption bands. rsc.org A broad band at 3439 cm⁻¹ is attributed to the N-H stretching vibration of the imidazole ring. rsc.org The C-H stretching of the aromatic rings is observed at 3060 cm⁻¹. rsc.org Other significant peaks include those at 1599, 1498, 1485, and 1451 cm⁻¹, which correspond to C=C and C=N stretching vibrations within the aromatic and imidazole rings. rsc.org The C-Cl stretching vibration is typically observed in the fingerprint region.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. The crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole has been determined. researchgate.net It crystallizes in the triclinic space group P1̅ with two molecules in the asymmetric unit. researchgate.net The phenyl rings and the imidazole ring are planar, and there are significant torsions around the bonds connecting the substituent groups to the imidazole core. researchgate.net

Another related structure, 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, also crystallizes in the triclinic system. nih.gov The dihedral angles between the phenyl rings and the imidazole ring vary, indicating a twisted conformation. nih.gov The molecular packing is influenced by dipole-dipole and van der Waals interactions. nih.gov

A summary of crystallographic data for a related compound, 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, is presented in the table below. researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP1̅
a (Å)10.2102(3)
b (Å)10.3193(4)
c (Å)11.2040(4)
α (°)83.116(3)
β (°)86.022(3)
γ (°)66.348(3)
Z2

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline lattice of this compound is anticipated to be governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions.

In analogous compounds, the imidazole ring is a key participant in hydrogen bonding. The N-H group of the imidazole can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can serve as an acceptor. This often leads to the formation of chains or networks of molecules. For instance, in the crystal structure of related imidazole derivatives, intermolecular N-H···N hydrogen bonds are a prominent feature, linking molecules into supramolecular assemblies.

The presence of the chlorophenyl group introduces the possibility of halogen bonding and other weak interactions. The chlorine atom can engage in C-H···Cl hydrogen bonds, further stabilizing the crystal packing. In the crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate, the packing is stabilized by intermolecular C(phenyl)-H···Cl hydrogen bonds, contributing to a three-dimensional network. researchgate.net

Interaction TypePotential Participating Groups
Hydrogen BondingImidazole N-H (donor), Imidazole N (acceptor)
Halogen BondingChlorophenyl C-Cl
C-H···π InteractionsPhenyl C-H and Imidazole Ring
π-π StackingImidazole Ring, Chlorophenyl Ring

Conformational Analysis in the Solid State

The solid-state conformation of this compound is largely defined by the relative orientation of the imidazole and chlorophenyl rings with respect to the methylene (B1212753) bridge. This orientation is determined by the torsion angles around the single bonds connecting these fragments.

X-ray crystallographic studies of structurally similar compounds, such as 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole and its bromo-analogue, provide valuable data on the expected dihedral angles. nih.govnih.gov In these structures, the phenyl and imidazole rings are not coplanar, a consequence of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the imidazole ring.

For example, in 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, which is isomorphous with the chloro derivative, the dihedral angle between the 4-bromophenyl ring and the imidazole ring is 42.0 (2)°. nih.gov In 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the dihedral angle between the phenyl ring attached at C2 and the imidazole ring is 40.74 (8)°. nih.gov Based on these findings, a significant twist between the chlorophenyl and imidazole rings in this compound can be predicted.

The flexibility of the benzyl (B1604629) group, due to the methylene linker (-CH2-), allows for a range of conformations. The specific torsion angles adopted in the solid state will be those that minimize intramolecular steric strain while optimizing intermolecular packing forces. It is plausible that the molecule adopts a conformation where the chlorobenzyl group is positioned to avoid steric clash with the N-H proton of the imidazole ring.

CompoundRingsDihedral Angle (°)Reference
1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazolePhenyl at C2 and Imidazole40.74 (8) nih.gov
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole4-Bromophenyl and Imidazole42.0 (2) nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely employed to investigate various properties of imidazole (B134444) derivatives.

Geometry Optimization and Electronic Structure

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For imidazole derivatives, this is often achieved using DFT methods, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). For instance, in studies of compounds like 2-(2-Chlorophenyl)-1H-benzo[d]imidazole, DFT calculations have been used to determine the optimized geometrical parameters. asianpubs.org The stability of the molecular structure of related benzimidazole (B57391) crystals is attributed to intermolecular interactions. asianpubs.org

The electronic structure of imidazole-containing compounds is complex due to the presence of the heterocyclic ring and various substituents. The study of the electronic structure of imidazole and imidazolium (B1220033) in aqueous solutions has shown that while there is a small influence of hydrogen bonding, distinct spectral features can be attributed to the non-equivalent nitrogen and carbon atoms within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and kinetic stability of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter; a smaller gap suggests higher reactivity.

In a study on the related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. acadpubl.eumalayajournal.org The HOMO is primarily located on the imidazole and the entire phenyl ring (excluding the hydrogen and furfuryl ring), acting as the electron donor. acadpubl.eumalayajournal.org The LUMO is situated on the imidazole and the chloro-substituted phenyl ring (excluding the furfuryl ring), serving as the electron acceptor. acadpubl.eumalayajournal.org

FMO Parameters for a Related Imidazole Derivative
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, the MEP map indicates that the nitrogen and chlorine atoms are the most negative potential regions, while the hydrogen atoms carry the most positive charge. rdmodernresearch.com Similarly, for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the oxygen groups are identified as electrophilic regions, and the areas around the rings are generally neutral. acadpubl.eumalayajournal.org

Charge Distribution and Atomic Charges

The distribution of electron density in a molecule can be quantified through the calculation of atomic charges. Methods like Natural Bond Orbital (NBO) analysis provide insights into charge transfer and intramolecular interactions. In the case of 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, NBO analysis revealed that a more negative charge is concentrated on one of the nitrogen atoms of the imidazole ring, while the hydrogen atoms have a partial positive charge. rdmodernresearch.com This analysis also suggested that compared to the nitrogen atoms, the chlorine atom is less electronegative. rdmodernresearch.com

Vibrational Analysis

Vibrational analysis, often performed in conjunction with experimental techniques like FT-IR and FT-Raman spectroscopy, helps in the identification of functional groups and the understanding of molecular vibrations. Theoretical calculations of vibrational frequencies are typically performed using DFT methods. For the compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a detailed vibrational analysis was conducted using the B3LYP/6-31G(d,p) basis set, leading to the assignment of various vibrational modes. acadpubl.eu The molecule, having C1 point group symmetry, exhibits 99 normal modes of vibration. acadpubl.eu Similarly, a study on 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole provided assignments for the characteristic vibrations of the imidazole ring. ijrar.org

Calculated Vibrational Frequencies for a Related Imidazole Derivative
Vibrational ModeCalculated Frequency (cm-1)
N-H Stretching3410
C-H In-plane Bending1301, 1206, 1200, 1180, 1171, 1162, 1128, 1112, 1085, 1082, 975, 971, 910, 901
C-H Out-of-plane Bending830, 696, 513

Data from a study on 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole. ijrar.org

Non-Linear Optical (NLO) Properties Simulations

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO), which have roles in optical switching and telecommunications. rdmodernresearch.com Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β₀).

Theoretical studies on imidazole derivatives have shown their potential as NLO materials. For 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated first-order hyperpolarizability was found to be significantly higher than that of urea, a standard reference material for NLO properties. malayajournal.org This suggests that the molecule has efficient NLO activity. malayajournal.org Similarly, calculations for 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole also indicated its potential as an NLO material. rdmodernresearch.com

Calculated NLO Properties for Related Imidazole Derivatives
CompoundDipole Moment (µ) (Debye)Polarizability (α₀) (esu)First-order Hyperpolarizability (β₀) (esu)
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole1.516120.45728x10-307.00254x10-30
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole0.9834-39.2501x10-31

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

While specific molecular docking studies for 2-(4-Chlorobenzyl)-1H-imidazole are not extensively documented, the imidazole scaffold is a common feature in many biologically active molecules, and numerous docking studies have been performed on its derivatives. For instance, various substituted imidazole derivatives have been docked into the active sites of enzymes like α-glucosidase and protein tyrosine kinase to evaluate their inhibitory potential. nih.govsemanticscholar.org

In a study on novel imidazole derivatives, molecular docking was used to investigate the binding interactions with the bacterial FabH–CoA complex from E. coli (PDB ID: 1HNJ). nih.gov Another study on 1,5-diphenyl-2,4-disubstituted-1H-imidazoles performed docking against protein tyrosine kinase (PDB: 2HCK) and peroxiredoxin (PDB: 1HD2) to predict their antioxidant activity. semanticscholar.org These studies typically reveal key interactions such as hydrogen bonds and hydrophobic interactions between the imidazole derivative and the amino acid residues of the target protein. semanticscholar.orgnih.gov For this compound, the imidazole ring could act as a hydrogen bond acceptor, while the chlorobenzyl group could engage in hydrophobic and halogen bonding interactions within a protein's binding pocket.

Structure Activity Relationship Sar Investigations in Preclinical Research

Methodological Approaches to SAR Studies

SAR studies for imidazole-based compounds employ a variety of methodological approaches to systematically evaluate the impact of structural modifications. A primary strategy involves the synthesis of a series of derivatives where specific parts of the molecule are altered, followed by in vitro biological assays to determine the effect of these changes. nih.govmdpi.com

Key methodologies include:

Computational Modeling : In silico methods such as molecular docking are used to predict how well a compound will bind to a specific biological target. acs.org These computational studies help in understanding the molecular interactions and guiding the synthesis of new derivatives with potentially improved activity. acs.orgacs.org

Spectroscopic Analysis : Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming the structure of newly synthesized compounds, ensuring that the intended modifications have been successfully made. nih.gov

Impact of Substituent Modifications on Preclinical Biological Activity

The biological activity of 2-(4-Chlorobenzyl)-1H-imidazole derivatives is highly sensitive to modifications of its constituent parts.

The 4-chlorobenzyl group is a critical pharmacophore for the biological activity of many imidazole-containing compounds. Studies on related structures have demonstrated that substitutions on the phenyl ring can significantly alter potency. For instance, in a series of 2-aryl-4-benzoyl-imidazoles, the presence and position of substituents on the phenyl ring were found to be crucial for their antiproliferative activity. nih.gov While direct SAR studies on the 4-chloro substitution of this compound are not extensively detailed in the provided results, research on analogous compounds underscores the importance of this moiety. For example, in some histamine (B1213489) H3-receptor antagonists, a 4-chlorophenyl group was found to be favorable for maintaining high affinity. nih.gov The electronic and steric properties of the substituent at the 4-position of the benzyl (B1604629) ring can influence binding to the target protein.

The imidazole (B134444) ring itself is a versatile scaffold that allows for substitutions at various positions, significantly impacting biological activity. longdom.orgchemijournal.com The imidazole ring is a common feature in many drugs and is known for its stability and ability to participate in hydrogen bonding, which is often crucial for target interaction. nih.govmdpi.com

N-1 Substitution : The position of the substituent on the imidazole nitrogen is critical. Shifting a substituent from one nitrogen to another can lead to a total loss of activity in some classes of imidazole derivatives. nih.gov For instance, N-alkylation can alter both the pharmacological actions and pharmacokinetics of imidazole compounds. mdpi.com

C-2, C-4, and C-5 Substitutions : Modifications at the carbon atoms of the imidazole ring also play a significant role. In a series of 2-aryl-imidazole-4-carboxylic amides, the nature of the aryl group at the C-2 position was a key determinant of antiproliferative activity. nih.gov Similarly, substitutions at the C-4 and C-5 positions have been shown to modulate the biological effects of various imidazole derivatives. researchgate.net

The following table summarizes the observed impact of various substitutions on the imidazole ring in different compound series:

Compound Series Substitution Position Modification Impact on Biological Activity
2-Aryl-4-benzoyl-imidazolesC-4 vs. N-1Shift of C-ring moietyTotal loss of activity when moved to N-1 nih.gov
Imidazole-coumarin conjugatesN-1Hydrogen atomIncreased potency and selectivity mdpi.com
2-Aryl-imidazole-4-carboxylic amidesC-2Aryl group variationKey determinant of antiproliferative activity nih.gov

Conformational Flexibility and Its Implications for SAR

The conformational flexibility of a molecule, or its ability to adopt different shapes, can have profound implications for its structure-activity relationship. nih.gov For imidazole-containing compounds, the rotational freedom around the single bond connecting the imidazole ring to the benzyl group in this compound allows the molecule to adopt various conformations. This flexibility can be advantageous, as it may allow the molecule to adapt its shape to fit optimally into a binding pocket. However, excessive flexibility can also be detrimental, leading to a loss of entropy upon binding and potentially weaker interactions.

Studies on bisbenzimidazole-based probes have shown that differences in conformational flexibility, controlled by the nature of a spacer unit, can alter the molecule's interaction with metal ions and its photophysical properties. nih.gov A flexible spacer allowed for a different binding stoichiometry and optical response compared to a more rigid analogue. nih.gov This highlights that controlling the conformational flexibility is a key aspect of rational drug design for imidazole-based compounds.

Preclinical Biological Activity and Mechanistic Research

Exploration of Enzyme Inhibition Mechanisms

The imidazole (B134444) ring is a key feature in many compounds designed to inhibit specific enzymes involved in disease pathology. nih.gov

Thromboxane (B8750289) Synthase: Imidazole itself is a known selective inhibitor of thromboxane synthase, the enzyme that converts prostaglandin (B15479496) endoperoxides (PGG2 and PGH2) into thromboxane A2. nih.gov Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. nih.gov Imidazole was found to inhibit this conversion in platelet microsomes with an IC50 value of 22 µg/mL. nih.gov This selective inhibition is significant because it does not affect prostaglandin cyclo-oxygenase at lower doses. nih.gov The development of potent and selective thromboxane synthase inhibitors is a therapeutic goal for managing vascular occlusive diseases. nih.gov While research on specific analogues continues, 1-methyl-imidazole has been shown to be more potent than the parent imidazole compound. nih.gov

Poly(ADP-ribose) Polymerase (PARP-1): The imidazole scaffold is integral to a class of potent PARP inhibitors. nih.gov While research on 2-(4-chlorobenzyl)-1H-imidazole itself is limited in this context, structurally related benzimidazole (B57391) carboxamide derivatives have demonstrated significant inhibitory activity against both PARP-1 and PARP-2. nih.gov For instance, compounds 5cj and 5cp, which feature a benzimidazole core, exhibited IC50 values of approximately 4 nM against both enzymes, comparable to the reference drug veliparib. nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov

Molecular dynamics simulations and docking studies are crucial for understanding how ligands interact with proteins at an atomic level. nih.gov For imidazole-based inhibitors, these interactions are key to their efficacy.

PARP-1 Binding: In the case of benzimidazole-based PARP inhibitors, molecular docking studies have elucidated the specific interactions within the enzyme's active site. For example, the benzimidazole ring can form π-π stacking interactions with the aromatic ring of Tyrosine 907 (Tyr-907). nih.gov Other parts of the molecule can form crucial hydrogen bonds; an amide group can act as a hydrogen bond donor to Glycine-863 and an acceptor to Serine-904, while a nitrogen atom can form a hydrogen bond with Glutamic acid-988. nih.gov These combined interactions anchor the inhibitor within the active site, leading to potent inhibition.

General Ligand-Protein Interactions: The imidazole ring's ability to engage in various interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, makes it a versatile scaffold for drug design. nih.gov Density functional theory (DFT) calculations and rheology experiments have been used to establish the binding hierarchy of imidazole with various metal ions (Ni2+, Cu2+, Zn2+), which is crucial in metalloproteins. chemrxiv.org These studies show that the binding hierarchy can be influenced by the coordination stoichiometry, with a Cu2+ > Ni2+ > Zn2+ hierarchy observed for ML2 coordination and a Ni2+ > Cu2+ > Zn2+ hierarchy for ML4 coordination. chemrxiv.org

Receptor Interaction and Signal Transduction Modulation

Derivatives of this compound have been investigated for their ability to interact with various receptors and modulate signaling pathways.

The imidazole scaffold is a key component of compounds targeting adrenergic receptors. Medetomidine, a potent and selective alpha 2-adrenoceptor agonist, contains a 4-substituted imidazole ring. nih.gov Structure-activity relationship studies on analogues have shown that the nature of the substituent on the imidazole ring is critical for activity and selectivity. nih.gov For instance, replacing the methyl group in one analogue with other functional groups significantly altered its biological activity. nih.gov Receptor binding studies in rat brain tissues indicated that the stereochemistry of these compounds plays a vital role in their affinity for both alpha-1 and alpha-2 adrenoceptors. nih.gov

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.gov Inhibiting QS is a promising anti-pathogenic strategy. The imidazole structure is well-suited for this role as it can mimic the autoinducer molecules that initiate the QS cascade. nih.gov By competing with natural autoinducers for binding to receptor proteins, such as CviR in Chromobacterium violaceum, imidazole derivatives can effectively halt the communication process. nih.gov In silico studies have confirmed that imidazole compounds can bind effectively to the CviR target protein, suggesting they can inhibit quorum sensing by blocking this initial step. nih.gov

Preclinical Antiproliferative and Antitumor Research

A significant body of research has focused on the anticancer potential of imidazole-containing compounds. nih.gov These derivatives have been shown to exert antiproliferative effects against various cancer cell lines through diverse mechanisms. nih.govresearchgate.net

Activity Against Various Cancer Cell Lines: Imidazole derivatives have demonstrated broad-spectrum antiproliferative activity. Silver(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole were active against human ovarian (OVCAR-3) and breast (MB157) cancer cell lines. nih.gov Hybrid compounds of 1,4-benzodioxane (B1196944) and imidazolium (B1220033) salts showed potent activity against human tumor cell lines K562 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A-549 (lung cancer). nih.gov Specifically, compound 25 from this series was highly effective, with IC50 values ranging from 1.06 to 8.31 μM. nih.gov Other studies have reported activity against murine leukemia cells (L1210 and P388) and human colon cancer cell lines (HT-29). acs.orgnih.gov

Mechanisms of Antitumor Action: The antitumor effects of imidazole derivatives are mediated by various mechanisms.

Enzyme Inhibition: As previously noted, inhibition of enzymes like PARP is a key anticancer strategy. nih.gov Additionally, some morpholine-benzimidazole-oxadiazole derivatives act as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. Compound 5h in one study showed a VEGFR-2 inhibition IC50 of 0.049 μM, comparable to the drug sorafenib. acs.org

Cell Cycle Arrest and Apoptosis: Compound 25 was found to inhibit the proliferation of SMMC-7721 cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis. nih.gov Other platinum(II) imidazole complexes have also been shown to induce both apoptosis and autophagy in breast cancer cells. mdpi.com

Interactive Data Table: Antiproliferative Activity of Imidazole Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazole derivatives against various human cancer cell lines.

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference
Compound 25 (Imidazolium Salt Hybrid)K562Leukemia1.06 nih.gov
Compound 25 (Imidazolium Salt Hybrid)SMMC-7721Hepatocellular Carcinoma1.08 nih.gov
Compound 25 (Imidazolium Salt Hybrid)A-549Lung Cancer8.31 nih.gov
Compound 5h (Benzimidazole Derivative)HT-29Colon Cancer0.915 acs.org
Compound 5h (Benzimidazole Derivative)VEGFR-2 (Enzyme)-0.049 acs.org
Compound 5 (Thiazoline Derivative)L1210Murine Leukemia3 nih.gov
Compound 5 (Thiazoline Derivative)P388Murine Leukemia1 nih.gov

Tubulin Polymerization Disruption Studies

The cytoskeleton, particularly microtubules composed of α- and β-tubulin heterodimers, is a validated target for therapeutic agents. nih.gov The dynamic process of tubulin polymerization and depolymerization is crucial for cell division, motility, and intracellular transport. scispace.com Disruption of this process is a key mechanism for many anticancer agents. nih.gov

Research into related imidazole structures has shown significant activity in this area. For instance, a series of 2-Aryl-1H-benzo[d]imidazole derivatives were developed and tested for their ability to interfere with microtubule networks. nih.gov One of the lead compounds from this series, designated O-7, was found to effectively inhibit the in vitro polymerization of tubulin. This disruption of the microtubule cytoskeleton led to an arrest of the cell cycle in the G2/M phase, indicating that its anticancer activity stems from microtubule destabilization. nih.gov Similarly, novel 2-aryl-4-benzoyl-imidazoles (ABI) have been shown to inhibit tubulin polymerization, suggesting that the imidazole core is a viable scaffold for developing agents that target microtubule dynamics. nih.gov

Colchicine (B1669291) Binding Site Interactions

Tubulin targeting agents often exert their effects by binding to specific sites on the tubulin dimer, such as the colchicine, vinca (B1221190) alkaloid, or taxane (B156437) sites. nih.gov The colchicine binding site is a particularly important pocket for inhibitors that destabilize microtubules. nih.gov

Studies on 2-aryl-4-benzoyl-imidazoles (ABI) have indicated that their mechanism of action involves competitive binding to the colchicine binding site on the α/β tubulin dimer. nih.gov This interaction prevents the normal process of tubulin polymerization and disrupts the formation of functional microtubules. nih.gov Further structural insights have been gained from studying other benzimidazole derivatives, such as parbendazole (B1678465). Crystallography studies have revealed that parbendazole inserts deeply into the colchicine binding site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues of β-tubulin, including V236, N165, and E198. scispace.comrsc.org These findings provide a structural basis for how imidazole-containing compounds can interfere with microtubule function by targeting the colchicine binding site. scispace.comrsc.org

Preclinical Anti-inflammatory Research

The imidazole nucleus is a common feature in compounds investigated for anti-inflammatory properties. researchgate.net Derivatives containing the 2-(4-chlorobenzyl) moiety have been specifically evaluated in preclinical models of inflammation.

In one study, a series of imidazo[2,1-b] nih.govresearchgate.netasianpubs.orgthiadiazoles featuring a 2-(4-chlorobenzyl) group were synthesized and tested. The anti-inflammatory efficacy of these compounds was initially evaluated in vitro using RAW264.7 macrophage cell lines to determine their IC50 values. researchgate.netasianpubs.org Subsequently, the compounds were tested in vivo in a carrageenan-induced paw edema model in Swiss albino rats. researchgate.netasianpubs.org The lead compound from this series, designated 5a, demonstrated a significant reduction in paw thickness by 68% (p < 0.001) compared to the control group. researchgate.netasianpubs.org

Another investigation involved the synthesis of 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine (a benzimidazole derivative). Molecular docking studies predicted that this compound would be a potential anti-inflammatory agent by interacting with cyclooxygenase (COX) enzymes. researchgate.net Additionally, broader research into imidazole-linked heterocycles has identified crucial anti-inflammatory effects in cellular models of neuroinflammation, further highlighting the potential of this chemical class. nih.gov

Table 1: Preclinical Anti-inflammatory Activity of a 2-(4-Chlorobenzyl)-imidazo[2,1-b] nih.govresearchgate.netasianpubs.orgthiadiazole Derivative (Compound 5a)

Assay Type Model Key Finding Reference
In Vivo Carrageenan-induced paw edema in rats Significantly reduced paw thickness by 68% researchgate.net, asianpubs.org
In Vivo Behavioral evaluation in rats Increased stair climbing (1.5-fold) and motility (1.6-fold) post-inflammation induction researchgate.net, asianpubs.org

Preclinical Antimicrobial and Antifungal Research

The search for new antimicrobial and antifungal agents is a critical area of medicinal chemistry, partly due to the rise of drug-resistant pathogens. Imidazole and its derivatives are recognized as a pharmacologically attractive class of heterocycles with a widespread spectrum of biological activities, including antimicrobial and antifungal actions. nih.gov

The combination of the imidazole ring with other heterocyclic systems has proven to be a successful strategy in designing new molecules with antibacterial and antifungal properties. nih.gov For example, quaternary salts of 5H-pyrrolo[1,2-a]imidazole have been synthesized and screened for in vitro antimicrobial activity. Among the newly synthesized compounds, a significant number displayed both antibacterial and antifungal properties against a range of pathogens. nih.gov These derivatives belong to the class of quaternary ammonium (B1175870) compounds (QACs), which are known to act as biocides by disrupting the permeability of cell membranes. nih.gov The broad activity of these related structures suggests that the imidazole core, such as that in this compound, is a promising scaffold for the development of novel antimicrobial and antifungal agents. nih.govnih.gov

Other Investigated Preclinical Biological Activities

Beyond the aforementioned areas, the imidazole scaffold has been explored for other potential therapeutic applications.

Antiviral Research

The development of new antiviral drugs is an ongoing process, with preclinical studies forming the essential first stage of evaluation. nih.gov Imidazole derivatives have been a subject of interest in antiviral drug discovery. nih.gov Research has shown that compounds containing the imidazole moiety exhibit activity against a variety of viruses. For instance, a metal complex of 2,4,5-triphenyl-1H-imidazole was found to inhibit the replication of the Dengue virus (DENV-2). nih.gov Other imidazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV, with some demonstrating potent antiviral activity against resistant viral strains. nih.gov Docking studies have also suggested that certain imidazole analogs could bind to the main protease of SARS-CoV-2, indicating a potential mechanism for antiviral action against coronaviruses. nih.gov This body of research underscores the versatility of the imidazole structure in the design of potential antiviral agents. nih.govintrepidalliance.org

Antitubercular Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. nih.gov This has intensified the search for new antitubercular drugs with novel mechanisms of action. amazonaws.com

Rational drug design and chemical library screening have identified 2,4-diphenyl-1H-imidazoles as effective antitubercular agents. These compounds have shown activity in the low micromolar range against both actively replicating and persistent forms of M. tuberculosis. nih.gov The favorable activity profile, coupled with a lack of toxicity in preliminary screens, highlights the value of the imidazole scaffold for developing new anti-TB drugs. nih.gov Other research has focused on nitroimidazole-containing compounds, such as pretomanid (B1679085) and delamanid, which act by blocking the synthesis of the mycobacterial cell wall. mdpi.com The proven efficacy of various imidazole-based compounds in preclinical anti-TB studies suggests that this compound could serve as a basis for further investigation in this therapeutic area. nih.govnih.gov

Antimalarial Research

The imidazole scaffold has been a subject of interest in the quest for new antimalarial agents, particularly due to the rise of drug-resistant strains of Plasmodium falciparum. Research has explored various substituted imidazole derivatives for their potential to inhibit parasite growth.

A series of 4-aminoquinoline-imidazole derivatives were synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. In these hybrid molecules, the diethylamine (B46881) side chain of chloroquine (B1663885) was replaced with substituted imidazole moieties. Several of these compounds demonstrated significant activity against the resistant K1 strain, with some showing comparable potency to chloroquine. nih.gov Mechanistic studies indicated that these analogues likely act by forming a stable complex with hematin, thereby inhibiting the crucial heme polymerization process in the parasite. nih.gov

Furthermore, the structure-activity relationship (SAR) of 4-aminoquinolines suggests that the 7-chloro group is critical for the accumulation of the drug in the parasite's acidic food vacuole and for inhibiting hemozoin formation. nih.gov While specific studies on this compound were not prominent in the reviewed literature, the established antiplasmodial activity of various imidazole-containing hybrids underscores the potential of this chemical class for further investigation in antimalarial drug discovery. nih.govnih.gov

Anti-allergic Research

Imidazole derivatives are present in a number of well-known drugs with anti-allergic properties, where they often function as antihistamines. The imidazole ring is a core component of molecules like clemizole (B1669166) and astemizole, which have been used as H1-antihistaminic agents. The biological activity of imidazole derivatives has been reported to span a wide range, including anti-allergic effects.

While direct preclinical studies focusing on the anti-allergic properties of this compound are not extensively documented in the available literature, the broader class of imidazole-containing compounds has a history in allergy treatment. For instance, some imidazole derivatives used as antimycotic agents, such as miconazole (B906) and econazole, have been reported to cause contact allergy, highlighting an interaction with the immune system. acs.org Fixed drug eruptions, a type of allergic skin reaction, have also been observed with various imidazole-based drugs, indicating cross-reactivity among compounds sharing this scaffold. nih.govjocpr.com These instances, although related to adverse effects, confirm that the imidazole structure can interact with immunological pathways. The potential for a specific compound like this compound to have beneficial anti-allergic effects would require dedicated preclinical evaluation.

Anticoccidial Research

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the poultry industry. The emergence of resistance to existing anticoccidial drugs has created an urgent need for new, effective agents. acs.orgnih.gov

In this context, a compound structurally related to the subject of this article, 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide , has been identified in patent literature as possessing potent anticoccidial activity. acs.org Research has focused on developing a cost-effective synthesis for this promising agent, starting from diaminomaleonitrile (B72808) (DAMN). acs.org This highlights the perceived value and potential of this specific imidazole derivative in veterinary medicine.

The global economic impact of coccidiosis on the poultry industry is estimated to exceed $3 billion annually, driving the search for new therapeutic solutions. acs.org Anticoccidial drugs are crucial for animal health and are often used prophylactically in feed to prevent outbreaks. fda.gov The development of new synthetic anticoccidials is particularly important in markets with restrictions on the use of ionophore antibiotics, which further limits the available tools for disease control. acs.org The potent activity reported for 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide suggests that the (4-chlorobenzyl)-imidazole scaffold is a promising starting point for the development of novel anticoccidial treatments. acs.org

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorobenzyl)-1H-imidazole, and how can byproduct formation be minimized?

Methodological Answer: The synthesis of this compound involves palladium-catalyzed hydrogenation followed by cyclization. Key optimization steps include:

  • Catalyst Selection : Substituting palladium on carbon with Raney nickel avoids hydrodechlorination side reactions, improving yields (92% for intermediate 2) .
  • Solvent and Base : Ethanol with NaOH (2 equiv) at 45°C achieves 88% yield during cyclization, while weaker bases (e.g., Na₂CO₃) or lower temperatures reduce efficiency .
  • Reaction Monitoring : LC-MS is critical for tracking intermediate conversions and identifying byproducts like dehalogenated derivatives .

Q. How do substituents on the benzyl group influence the physicochemical properties of this compound derivatives?

Methodological Answer: Substituents alter electronic and steric properties, impacting reactivity and stability:

  • Electron-Withdrawing Groups : Chloro or fluoro substituents enhance thermal stability, as shown by TGA data for derivatives (e.g., decomposition above 250°C) .
  • Bulkier Groups : Aryl ethers (e.g., 4-methoxyphenyl) increase molecular weight and reduce solubility in polar solvents, necessitating solvent optimization (e.g., CHCl₃-MeOH mixtures) .
  • Characterization : FT-IR (C=N stretch at ~1597 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.01–7.50 ppm) confirm structural integrity .

Q. What analytical techniques are essential for verifying the purity and structure of this compound derivatives?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic proton splitting patterns (e.g., doublets for para-substituted chlorobenzyl groups) and carbon chemical shifts (e.g., C=N at ~150 ppm) .
    • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 279.01) confirm molecular weight .
  • Chromatography : HPLC with ≥98% purity thresholds ensures compound suitability for biological assays .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target Selection : Docking against enzymes like carbonic anhydrase I/II (CA I/II) or GLP-1 receptor reveals binding affinities .
  • Software Tools : AutoDock Vina or Schrödinger Suite evaluates hydrogen bonding (e.g., imidazole N-H with CA active site) and hydrophobic interactions .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol for CA II inhibition) with experimental IC₅₀ values to refine models .

Q. What crystallographic insights can be gained from X-ray diffraction studies of this compound derivatives?

Methodological Answer:

  • Crystal Packing : Derivatives like 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole exhibit π-π stacking (3.5–4.0 Å) and halogen bonding (Cl···N distances ~3.3 Å) .
  • Conformational Analysis : Dihedral angles between imidazole and benzyl groups (e.g., 15–25°) influence molecular rigidity .
  • Data Deposition : CIF files (e.g., CCDC HG5314) are archived in crystallographic databases for reproducibility .

Q. How do reaction conditions impact the regioselectivity of imidazole ring formation in multi-step syntheses?

Methodological Answer:

  • Cyclization Control : Alkaline conditions (NaOH/EtOH) favor Schiff base formation via nucleophilic attack of primary amines on carbonyl groups .
  • Temperature Effects : Elevated temperatures (45°C vs. 25°C) accelerate ring closure but may promote side reactions if not monitored .
  • Byproduct Mitigation : TLC or LC-MS identifies intermediates (e.g., ring-opened byproducts) for real-time adjustments .

Q. What strategies are effective in evaluating the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Library Design : Systematic variation of substituents (e.g., 4-Cl, 4-F, 4-OCH₃) using parallel synthesis .
  • Biological Assays :
    • Antimicrobial Activity : MIC testing against S. aureus (e.g., MIC = 8 µg/mL for 4-chloro derivatives) .
    • Antioxidant Capacity : DPPH radical scavenging (IC₅₀ = 12–45 µM) correlates with electron-donating groups .
  • Statistical Analysis : QSAR models (e.g., Hammett σ values) predict logP and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.